molecular formula C19H25FN2O3 B10855919 5-fluoro MMB-PICA butanoic acid metabolite

5-fluoro MMB-PICA butanoic acid metabolite

Cat. No.: B10855919
M. Wt: 348.4 g/mol
InChI Key: QVSMBMRTAUDVKS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro MMB-PICA butanoic acid metabolite is a synthetic cannabinoid metabolite. It is a metabolite of MMB2201, a synthetic cannabinoid receptor agonist. This compound is primarily used as an analytical reference standard in forensic and research applications .

Preparation Methods

The preparation of 5-fluoro MMB-PICA butanoic acid metabolite involves the synthesis of its parent compound, MMB2201, followed by its metabolic conversion. The synthetic route typically involves the reaction of 5-fluoropentylindole with valine, followed by ester hydrolysis to yield the butanoic acid metabolite

Chemical Reactions Analysis

5-fluoro MMB-PICA butanoic acid metabolite undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-fluoro MMB-PICA butanoic acid metabolite involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. The compound acts as an agonist, binding to these receptors and mimicking the effects of natural cannabinoids. This interaction leads to various physiological and psychological effects, including altered perception, mood changes, and potential toxic effects .

Comparison with Similar Compounds

5-fluoro MMB-PICA butanoic acid metabolite is similar to other synthetic cannabinoid metabolites, such as:

  • 5-fluoro MDMB-PICA butanoic acid metabolite
  • 5-fluoro MMB-FUBINACA butanoic acid metabolite
  • 5-fluoro MDMB-PINACA butanoic acid metabolite

These compounds share similar structures and metabolic pathways but differ in their specific chemical modifications and potency. This compound is unique due to its specific fluorine substitution and its parent compound, MMB2201 .

Properties

Molecular Formula

C19H25FN2O3

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H25FN2O3/c1-13(2)17(19(24)25)21-18(23)15-12-22(11-7-3-6-10-20)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17H,3,6-7,10-11H2,1-2H3,(H,21,23)(H,24,25)/t17-/m0/s1

InChI Key

QVSMBMRTAUDVKS-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Origin of Product

United States

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